Yttrium oxide silicate (Y2O(SiO4))

Vue d'ensemble

Description

Yttrium oxide silicate (Y2O(SiO4)) is a compound that combines yttrium, oxygen, and silicon. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications. This compound is particularly noted for its use in high-temperature environments and its ability to form stable phases under such conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yttrium oxide silicate can be synthesized through several methods, including the sol-gel method, hydrothermal synthesis, and molten salt synthesis. The sol-gel method involves the transition of a solution into a gel that can be dried and calcined to form the desired compound. Hydrothermal synthesis involves reacting yttrium and silicon precursors in a high-pressure, high-temperature aqueous solution. The molten salt method uses a low-temperature synthesis process where yttrium and silicon precursors are mixed with a molten salt to facilitate the reaction .

Industrial Production Methods: Industrial production of yttrium oxide silicate typically involves high-temperature solid-state reactions. These reactions are conducted in furnaces where yttrium oxide and silicon dioxide are heated together at temperatures exceeding 1000°C. This method ensures the formation of a stable yttrium oxide silicate phase suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Yttrium oxide silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In high-temperature oxidizing environments, yttrium silicides can form yttrium silicates, which are more stable than silicon dioxide .

Common Reagents and Conditions: Common reagents used in reactions involving yttrium oxide silicate include oxygen, hydrogen, and various reducing agents. These reactions typically occur under high-temperature conditions, often exceeding 1000°C .

Major Products Formed: The major products formed from reactions involving yttrium oxide silicate include yttrium oxide (Y2O3), silicon dioxide (SiO2), and various yttrium silicate phases such as Y2SiO5 and Y2Si2O7 .

Applications De Recherche Scientifique

Material Science Applications

1.1. Dielectric Materials

Yttrium oxide silicate is recognized for its high dielectric constant, making it suitable for use in electronic devices. The compound can be used as a dielectric layer in capacitors and other electronic components. Research indicates that yttrium oxide films deposited through plasma-assisted methods exhibit low leakage currents and high breakdown fields, which are essential for high-performance electronic applications .

1.2. Thin Film Technology

The deposition of yttrium oxide silicate films via metal-organic chemical vapor deposition (MOCVD) has been extensively studied. These films can be engineered to achieve specific microstructures and electrical properties, which are critical for applications in integrated circuits and optoelectronic devices .

Optical Applications

2.1. Phosphors in Lighting

Yttrium oxide silicate is also used as a phosphor material in lighting applications, particularly in LED technology. The compound can enhance the luminescent properties when doped with rare earth elements, leading to improved efficiency and color rendering in lighting systems.

2.2. Laser Materials

The compound serves as a host matrix for laser materials due to its ability to incorporate various dopants effectively. This characteristic allows for the development of solid-state lasers with enhanced performance characteristics.

Environmental Applications

3.1. Waste Treatment

Yttrium oxide silicate has been explored for its potential in environmental remediation, particularly in the treatment of heavy metal contaminants in wastewater. Studies have shown that this compound can effectively adsorb heavy metals, thereby reducing their toxicity and facilitating safe disposal .

3.2. Catalysis

The compound's unique structural properties make it a candidate for catalytic applications, especially in reactions involving organic pollutants. Its ability to facilitate reactions under mild conditions contributes to the development of more sustainable chemical processes .

Case Study 1: Electrical Characterization of Yttrium Oxide Films

Research conducted on yttrium oxide films revealed that varying deposition temperatures significantly affects their electrical properties. Films deposited at lower temperatures exhibited higher leakage currents compared to those deposited at elevated temperatures, highlighting the importance of process optimization for electronic applications .

Case Study 2: Phosphor Development

A study on the luminescent properties of yttrium oxide silicate doped with europium demonstrated a significant enhancement in photoluminescence efficiency, making it suitable for next-generation LED technologies. The findings indicated that the optimal doping concentration maximized light output while minimizing energy loss.

Data Tables

| Application Area | Key Properties | Research Findings |

|---|---|---|

| Dielectric Materials | High dielectric constant | Low leakage current; high breakdown field |

| Optical Phosphors | Enhanced luminescence | Improved efficiency in LED applications |

| Environmental Remediation | Heavy metal adsorption | Effective removal of contaminants from wastewater |

| Catalysis | Facilitates organic reactions | Sustainable chemical processing |

Mécanisme D'action

The mechanism by which yttrium oxide silicate exerts its effects is primarily through its thermal and chemical stability. The compound forms stable phases that can withstand high temperatures and oxidative environments. This stability is due to the strong covalent bonds between yttrium, oxygen, and silicon atoms, which prevent decomposition and maintain the integrity of the material under extreme conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to yttrium oxide silicate include yttrium oxide (Y2O3), yttrium silicate (Y2SiO5), and yttrium disilicate (Y2Si2O7). These compounds share similar thermal and chemical stability properties but differ in their specific applications and structural characteristics .

Uniqueness: Yttrium oxide silicate is unique due to its ability to form stable phases in high-temperature and oxidative environments. This makes it particularly valuable for applications requiring materials that can withstand extreme conditions, such as in aerospace and high-temperature industrial processes .

Activité Biologique

Yttrium oxide silicate (Y2O(SiO4)), a compound of yttrium and silicon, has garnered attention in various fields, particularly in biomedicine and materials science. This article delves into the biological activity of Y2O(SiO4), examining its effects on cellular systems, potential applications in therapy, and biocompatibility.

Overview of Yttrium Oxide Silicate

Yttrium oxide silicate is a silicate mineral that combines yttrium oxide (Y2O3) with silicon dioxide (SiO2). Its unique properties, including high thermal stability and biocompatibility, make it suitable for various applications, including drug delivery systems and as a bone substitute material.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of yttrium oxide nanoparticles (Y2O3 NPs) on different cell lines. For instance, a study assessed the impact of Y2O3 NPs on U87MG glioma and PC3 prostate cancer cell lines. The results indicated that Y2O3 NPs significantly reduced cell viability in both cell lines, with IC20 values determined as 0.18 mg/L for PC3 and 2.903 mg/L for U87MG cells after 24 hours of exposure .

Table 1: IC20 Values for Y2O3 NPs in Different Cell Lines

| Cell Line | IC20 Value (mg/L) | Exposure Time (hours) |

|---|---|---|

| PC3 | 0.18 | 24 |

| U87MG | 2.903 | 24 |

Gene Expression Profiling

The study also explored changes in gene expression profiles induced by Y2O3 NPs. A total of 370 genes were analyzed using a molecular toxicology pathway finder PCR array kit. In the PC3 cell line, 46 genes showed significant changes, while 80 genes were affected in U87MG cells. Notable pathways involved included apoptosis, oxidative stress responses, and DNA damage repair mechanisms .

Table 2: Significant Gene Changes Induced by Y2O3 NPs

| Cell Line | Number of Affected Genes | Key Pathways Involved |

|---|---|---|

| PC3 | 46 | Apoptosis, Oxidative Stress |

| U87MG | 80 | DNA Damage Repair, Immunotoxicity |

Biocompatibility

In terms of biocompatibility, studies have shown that Y2O3 NPs exhibit high surface reactivity without causing significant cytotoxicity in various human cell lines such as MCF-7 and HT-1080. The absence of significant decreases in cell viability suggests that these nanoparticles could be considered safe for biomedical applications .

Table 3: Cell Viability Results for Y2O3 NPs

| Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| MCF-7 | 100 | No significant decrease |

| HT-1080 | 100 | No significant decrease |

Application in Bone Regeneration

A notable application of yttrium-containing bioactive glasses has been reported in bone regeneration studies. The addition of yttrium to bioactive glass enhances structural stability and promotes osteoconductivity, making it a promising candidate for bone repair materials .

In vitro studies demonstrated that cells exhibited improved adhesion and proliferation on yttrium-doped bioactive glass compared to traditional materials. This suggests that Y2O(SiO4) could serve as an effective scaffold for bone tissue engineering.

Propriétés

IUPAC Name |

dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHHOCVQYWGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

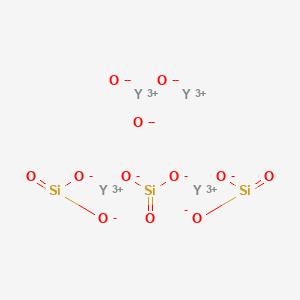

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12Si3Y4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39318-36-0 (Parent) | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30923298 | |

| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-88-2, 100403-12-1 | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diyttrium oxide silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.